2-(3-Methoxyphenyl)spiro[3.3]heptane-2-carboxylicacid
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Overview
Description
2-(3-Methoxyphenyl)spiro[3.3]heptane-2-carboxylic acid is a chemical compound known for its unique spirocyclic structure. This compound is characterized by a spiro[3.3]heptane core with a methoxyphenyl group and a carboxylic acid functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyphenyl)spiro[3.3]heptane-2-carboxylic acid typically involves the following steps:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the methoxyphenyl group: This step often involves a Friedel-Crafts alkylation reaction.
Industrial Production Methods
the general principles of organic synthesis, such as batch processing and continuous flow techniques, can be applied to scale up the production .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxyphenyl)spiro[3.3]heptane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used for substitution reactions.
Major Products
Oxidation: Formation of 2-(3-Hydroxyphenyl)spiro[3.3]heptane-2-carboxylic acid.
Reduction: Formation of 2-(3-Methoxyphenyl)spiro[3.3]heptane-2-methanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(3-Methoxyphenyl)spiro[3.3]heptane-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Methoxyphenyl)spiro[3.3]heptane-2-carboxylic acid involves its interaction with specific molecular targets. The methoxyphenyl group can interact with various enzymes and receptors, modulating their activity. The spirocyclic structure provides stability and specificity to these interactions, making it a valuable compound in drug design and development .
Comparison with Similar Compounds
Similar Compounds
6-(4-Methoxyphenyl)spiro[3.3]heptane-2-carboxylic acid: Another spirocyclic compound with similar structural features.
Spiro[3.3]heptane-2,6-dicarboxylic acid: A related compound with two carboxylic acid groups.
Uniqueness
2-(3-Methoxyphenyl)spiro[3.3]heptane-2-carboxylic acid is unique due to its specific substitution pattern and the presence of a methoxy group, which imparts distinct chemical and biological properties. Its spirocyclic structure also contributes to its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C15H18O3 |
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Molecular Weight |
246.30 g/mol |
IUPAC Name |
2-(3-methoxyphenyl)spiro[3.3]heptane-2-carboxylic acid |
InChI |
InChI=1S/C15H18O3/c1-18-12-5-2-4-11(8-12)15(13(16)17)9-14(10-15)6-3-7-14/h2,4-5,8H,3,6-7,9-10H2,1H3,(H,16,17) |
InChI Key |
QEBQJUGDQDXGSJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2(CC3(C2)CCC3)C(=O)O |
Origin of Product |
United States |
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